3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile
Description
Properties
CAS No. |
651054-56-7 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(2,2,4-trimethylpentoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O/c1-12(2)8-16(3,4)11-19-15-7-5-6-13(9-17)14(15)10-18/h5-7,12H,8,11H2,1-4H3 |
InChI Key |
CTTUVEAIIJLUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,4-trimethylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile in the development of anticancer agents. For example, research has shown that certain benzene derivatives exhibit cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving histone demethylase inhibition. The structure-activity relationship (SAR) studies indicate that modifications to the benzene ring can enhance biological efficacy, suggesting a pathway for developing new anticancer therapeutics based on similar frameworks .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes that play a role in tumor progression. For instance, histone demethylase LSD1 has been identified as a target for several benzene derivatives, leading to apoptosis in cancer cells. The IC50 values for some derivatives range from 0.04 to 1.5 μM, indicating potent activity .
Material Science
Photoinitiators in Polymer Chemistry
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile can also be utilized as a photoinitiator in polymer chemistry. Photoinitiators are compounds that generate free radicals upon exposure to light, initiating polymerization processes. This property is particularly useful in the formulation of coatings and adhesives that require rapid curing under UV light. The structural characteristics of this compound allow it to absorb UV light effectively and generate the necessary radicals for polymerization .
Environmental Applications
Analytical Chemistry
In environmental chemistry, derivatives of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile have been investigated for their ability to act as sensors or indicators for detecting environmental pollutants. Their chemical structure allows for interactions with various environmental contaminants, making them suitable candidates for developing sensitive analytical methods .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing novel aromatic tricyclic hybrids revealed significant anticancer properties linked to structural modifications around the benzene core similar to those found in 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile. The findings demonstrated that specific substitutions could lead to enhanced selectivity and potency against cancer cell lines .
Case Study 2: Photoinitiator Efficacy
Research into photoinitiators demonstrated that compounds with structures akin to 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile exhibited superior performance in UV-curable systems. These studies provided insights into optimizing formulations for better efficiency and lower energy consumption during the curing process .
Mechanism of Action
The mechanism of action of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 3-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile (Propargyl Substituent)
- Structure : The propargyl group introduces a linear, sp-hybridized carbon chain, enabling click chemistry or polymerization .
- Crystallography : The molecule is nearly planar (r.m.s. deviation = 0.051 Å), with C≡N bonds at 1.141 Å. Crystal packing involves C–H···N hydrogen bonds forming supramolecular tapes .
- Applications : Suitable for creating conjugated polymers or metal-organic frameworks (MOFs) due to its rigid, planar structure.
b. 4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile (Hydroxy Substituent)
- Reactivity: The hydroxyl group enables further functionalization (e.g., esterification, coordination to metal ions). Synthesized via nucleophilic aromatic substitution (4-nitrophthalonitrile + 4-hydroxyphenol) .
- Applications : Used in ion-imprinted polymers for selective lithium recovery, leveraging its chelating ability .
c. 4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile (Methoxy Substituent)
- Electronic Effects : The electron-donating methoxy group enhances π-conjugation, red-shifting absorption spectra.
- Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with a density of 1.354 Mg m⁻³ .
- Applications: Ideal for nonlinear optical (NLO) materials and dye-sensitized solar cells (DSSCs) .
d. 4-[2-(Cyclohexa-1,4-dien-1-yl)ethoxy]benzene-1,2-dicarbonitrile (Cyclohexadienyl Substituent)
- Structure : The cyclohexadienyl group introduces steric bulk and conjugation, with a dihedral angle of 70.23° between aromatic rings .
- Applications: Potential in PDT due to extended π-systems for enhanced light absorption .
Alkyl Substituent Comparisons
a. 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- Structural Difference : The 2,4-dimethylpentyl group lacks the 2,2,4-trimethylpentyl’s tertiary branching, reducing steric hindrance.
- Physical Properties: Boiling point = 398°C, density = 1.04 g/cm³ (vs.
b. 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- Steric Effects: Increased branching improves solubility in nonpolar solvents (e.g., hexane) and thermal stability.
- Reactivity : Slower cyclotetramerization to phthalocyanines due to hindered access to the nitrile groups.
Comparative Data Table
Biological Activity
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and underlying mechanisms based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 3-[(2,2,4-trimethylpentyl)oxy]benzene-1,2-dicarbonitrile can be represented as follows:
- IUPAC Name : 3-[(2,2,4-trimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- Molecular Formula : CHNO
- Molecular Weight : 245.33 g/mol
Cytotoxicity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that related dicarbonitrile compounds can inhibit cell proliferation in cancer cell lines such as KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma), with IC values reported around 10 μM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored.
- Antimicrobial Testing : Preliminary studies suggest that derivatives of benzene dicarbonitriles possess activity against a range of bacteria and fungi. Specific tests indicated inhibition zones against pathogens like E. coli and S. aureus .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:
- Inhibition of DNA Synthesis : Dicarbonitriles may interfere with DNA replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Targeting Specific Enzymes : The interaction with enzymes involved in metabolic pathways may also play a role in the observed biological effects .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Case Study 1 : A study evaluated the cytotoxic effects of related dicarbonitriles on human cancer cell lines and found significant inhibition rates, suggesting potential for further development as anticancer agents.
- Case Study 2 : Another investigation focused on the antimicrobial properties where derivatives were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
